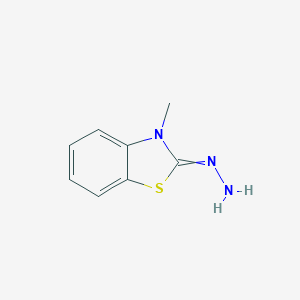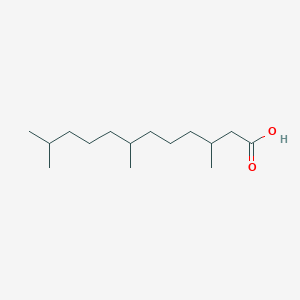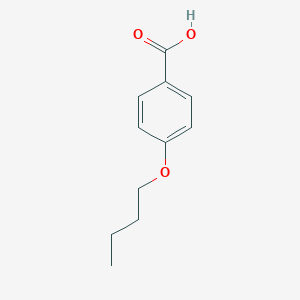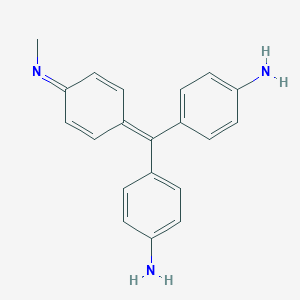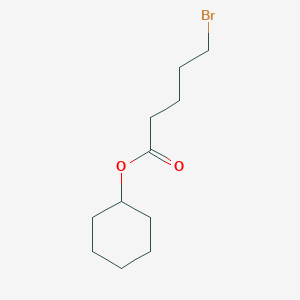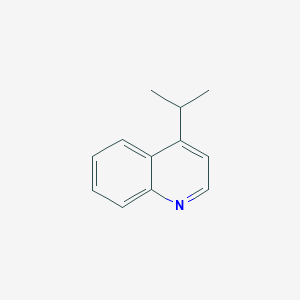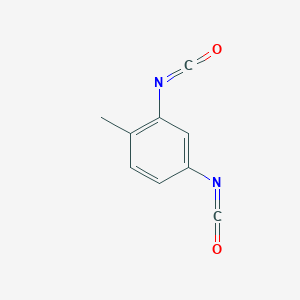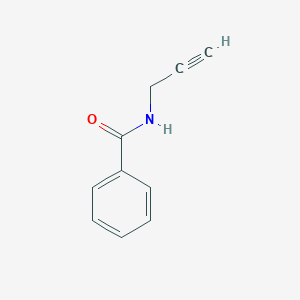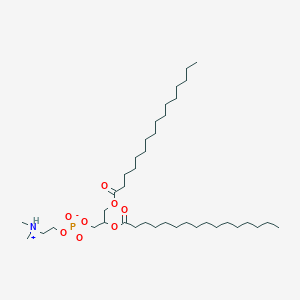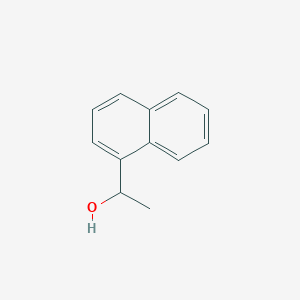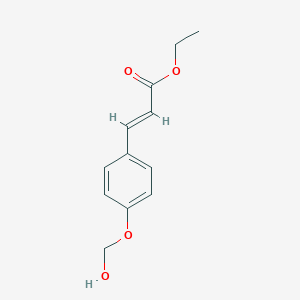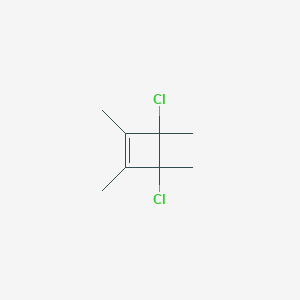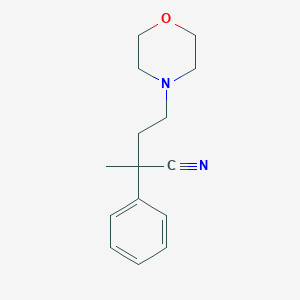
2-Methyl-4-morpholino-2-phenylbutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMPB is a white crystalline powder that belongs to the class of nitriles. It was first synthesized in the 1990s by a group of researchers at the University of Helsinki, Finland. Since then, it has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of MMPB is not yet fully understood. However, studies suggest that it can modulate various cellular pathways, including the PI3K/Akt and MAPK/ERK pathways. MMPB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Efectos Bioquímicos Y Fisiológicos
MMPB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MMPB can inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes. In vivo studies have shown that MMPB can reduce inflammation, oxidative stress, and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMPB in lab experiments is its high potency and specificity. MMPB has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using MMPB is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on MMPB. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MMPB has also been investigated as a potential anti-inflammatory agent and can be used to treat various inflammatory disorders. Additionally, MMPB has been shown to have anticancer properties and can be developed as a chemotherapeutic agent. Further studies are needed to fully understand the mechanism of action of MMPB and its potential therapeutic applications.
In conclusion, MMPB is a chemical compound that has shown great potential in scientific research. Its high potency and specificity make it an attractive candidate for various therapeutic applications. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of MMPB involves the reaction of 2-methyl-4-phenyl-2-oxazoline with potassium cyanide and morpholine. The reaction takes place in the presence of a catalyst, such as sodium methoxide, and yields MMPB as the final product.
Aplicaciones Científicas De Investigación
MMPB has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, MMPB has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. In cancer research, MMPB has been investigated as a potential chemotherapeutic agent, as it can induce apoptosis in cancer cells. In immunology, MMPB has been found to have immunomodulatory effects and can enhance the immune response.
Propiedades
Número CAS |
1425-59-8 |
|---|---|
Nombre del producto |
2-Methyl-4-morpholino-2-phenylbutyronitrile |
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile |
InChI |
InChI=1S/C15H20N2O/c1-15(13-16,14-5-3-2-4-6-14)7-8-17-9-11-18-12-10-17/h2-6H,7-12H2,1H3 |
Clave InChI |
QOBDYSKUZHDWOI-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
SMILES canónico |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
Otros números CAS |
12240-15-2 |
Sinónimos |
2-Methyl-2-phenyl-4-morpholinobutanenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



